Cas no 53179-07-0 (Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-)

Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, is a chemically synthesized amine derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates a methoxyphenoxy group, which may influence its binding affinity in receptor interactions, making it of interest for research in neurochemistry or drug development. The compound's stability and purity are critical for reproducible experimental results. Its synthesis typically involves controlled etherification and amine functionalization steps, ensuring high selectivity. Researchers value this compound for its well-defined molecular architecture, which allows for precise modifications in medicinal chemistry studies. Proper handling and storage under inert conditions are recommended to maintain its integrity.
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- structure
53179-07-0 structure
商品名:Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
CAS番号:53179-07-0
MF:C17H21NO2
メガワット:271.35414
CID:376990
PubChem ID:4500

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 化学的及び物理的性質

名前と識別子

    • Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
    • 3-(2-Methoxyphenoxy)-N-methyl-3-phenyl-1-propanamine
    • [3H]-Nifedipine
    • [3H]-Nisoxetine
    • 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester
    • 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine
    • 4-(2-nitrophenyl)-3,5-dimethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine
    • Adalat
    • Corinfar
    • Fenihidin
    • Fenihidine
    • nifedipine
    • N-methyl-3-(2-methoxyphenoxy)-3-phenyl-1-propylamine
    • N-methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine
    • Procardia
    • Nisoxetine
    • 3-(2-Methoxyphenoxy)-N-methyl-3-phenylpropylamine
    • ANTIOXIDANT1425
    • Compound 89218
    • SPBio_002959
    • BDBM22417
    • Prestwick3_000910
    • AS-16468
    • N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine
    • Nisoxetine Inhibitor
    • BRD-A95696066-003-03-9
    • CHEBI:73410
    • Compound 89218; NSC 283481
    • LY 94939
    • CCG-204983
    • NISOXETINE [INN]
    • CHEMBL295467
    • BRD-A95696066-003-06-2
    • Nisoxetina
    • UNII-17NV064B2D
    • NSC 283481
    • NCGC00015715-08
    • 57226-61-6
    • NISOXETINE [USAN]
    • NCGC00015715-04
    • DTXCID8025175
    • GTPL4637
    • DL-N-Methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
    • BENZENEPROPANAMINE, .GAMMA.-(2-METHOXYPHENOXY)-N-METHYL-, (+/-)-
    • DTXSID0045175
    • CAS-53179-07-0
    • Nisoxetine (USAN/INN)
    • Tox21 110203
    • Tox21_110203
    • DB09186
    • NCGC00015715-03
    • NCGC00015715-15
    • 17NV064B2D
    • NSC283481
    • D05173
    • Q906885
    • 53179-07-0
    • Nisoxetine [USAN:INN]
    • Prestwick2_000910
    • AB00514644-07
    • LY-94939
    • NSC-283481
    • Prestwick0_000910
    • NCGC00015715-06
    • N-Methyl-gamma-(2-methylphenoxy)phenylpropanolamine
    • AB00514644
    • 3-(o-Methoxyphenoxy)-N-methyl-3-phenylpropylamine
    • PDSP2_000505
    • HMS2089K13
    • BPBio1_000836
    • Lopac0_000901
    • COMPOUND-89218
    • NCGC00024945-02
    • NCGC00024945-03
    • [3-(2-methoxyphenoxy)-3-phenylpropyl](methyl)amine
    • (+/-)-3-(O-METHOXYPHENOXY)-N-METHYL-3-PHENYLPROPYLAMINE
    • 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine
    • BSPBio_000760
    • Tox21_110203_1
    • NCGC00015715-05
    • Benzenepropanamine, gamma-(2-methoxyphenoxy)-N-methyl-
    • Nisoxetinum
    • SCHEMBL124289
    • SDCCGSBI-0050876.P002
    • NS00002148
    • N-methyl-3-phenyl-3-(o-methoxyphenoxy)-propylamine
    • PDSP1_000507
    • N-methyl 3(o-methoxyphenoxy)-3-phenylpropylamine
    • Prestwick1_000910
    • DA-56190
    • BRD-A95696066-003-13-8
    • EX-A9581
    • インチ: InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3
    • InChIKey: ITJNARMNRKSWTA-UHFFFAOYSA-N
    • ほほえんだ: CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

計算された属性

  • せいみつぶんしりょう: 271.15733
  • どういたいしつりょう: 271.157229
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 30.5

じっけんとくせい

  • 密度みつど: 1.054
  • ふってん: 404.8°Cat760mmHg
  • フラッシュポイント: 170.6°C
  • 屈折率: 1.547
  • PSA: 30.49

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00E3K6-50mg
Nisoxetine
53179-07-0 98%
50mg
$597.00 2024-04-30
1PlusChem
1P00E3K6-5mg
Nisoxetine
53179-07-0 98%
5mg
$141.00 2024-04-30
1PlusChem
1P00E3K6-100mg
Nisoxetine
53179-07-0 98%
100mg
$935.00 2024-04-30
1PlusChem
1P00E3K6-10mg
Nisoxetine
53179-07-0 98%
10mg
$202.00 2024-04-30
1PlusChem
1P00E3K6-25mg
Nisoxetine
53179-07-0 98%
25mg
$369.00 2024-04-30

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 関連文献

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-に関する追加情報

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- (CAS No: 53179-07-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenepropanamine backbone and a 2-methoxyphenoxy substituent. The N-methyl group further enhances its chemical properties, making it a versatile molecule with potential applications in drug development and material science.

The molecular structure of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- consists of a benzene ring connected to a propanamine chain. The 2-methoxyphenoxy group introduces additional complexity to the molecule, contributing to its hydrophobicity and reactivity. The N-methyl substitution plays a crucial role in stabilizing the molecule and influencing its pharmacokinetic properties.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could lead to innovative treatments for diseases such as cancer and neurodegenerative disorders. The benzenepropanamine framework has been shown to exhibit promising bioactivity in preclinical models, making it a valuable candidate for further investigation.

In addition to its pharmacological applications, Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- has also been studied for its role in material science. Its unique chemical properties make it a potential candidate for use in the synthesis of advanced materials, such as polymers and nanoparticles. The N-methyl group contributes to the molecule's stability, which is essential for these applications.

From an environmental perspective, understanding the fate and transport of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- in natural systems is critical. Recent research has focused on its degradation pathways under various environmental conditions, providing insights into its potential impact on ecosystems. These studies are essential for ensuring the safe use and disposal of this compound.

The synthesis of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- involves a series of well-established organic reactions. The key steps include the formation of the benzenepropanamine backbone and the subsequent introduction of the 2-methoxyphenoxy group via nucleophilic substitution or coupling reactions. The N-methyl substitution is typically achieved through alkylation or methylation techniques.

Despite its promising applications, further research is needed to fully understand the properties and potential risks associated with Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-. Collaborative efforts between chemists, biologists, and material scientists are essential to unlock its full potential and ensure its safe integration into various industries.

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(CAS:53179-07-0)Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
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